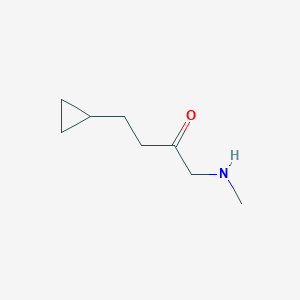
4-Cyclopropyl-1-(methylamino)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1-(methylamino)butan-2-one is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group and a methylamino group attached to a butanone backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropylmagnesium bromide in a Grignard reaction with a suitable precursor . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions or other catalytic processes that allow for the efficient formation of the cyclopropyl and methylamino groups. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-1-(methylamino)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1-(methylamino)butan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amino group, similar to 4-Cyclopropyl-1-(methylamino)butan-2-one.
Cyclopropyl ketone: Contains a cyclopropyl group and a ketone group, similar to the butanone backbone of this compound.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a methylamino group on a butanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-cyclopropyl-1-(methylamino)butan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(10)5-4-7-2-3-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
NRPFSULOWKYTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)CCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


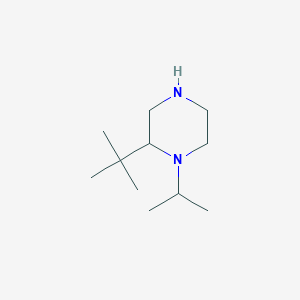

![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
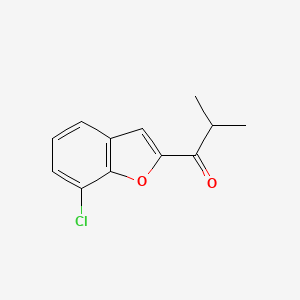
![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)

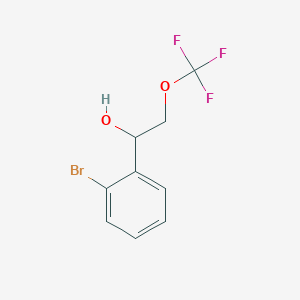
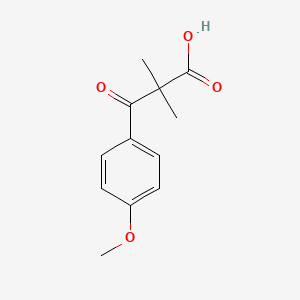
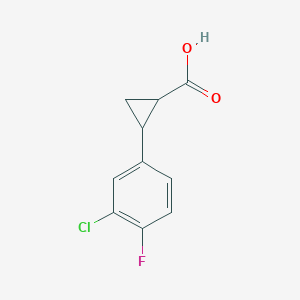
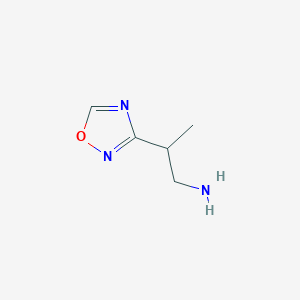
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
